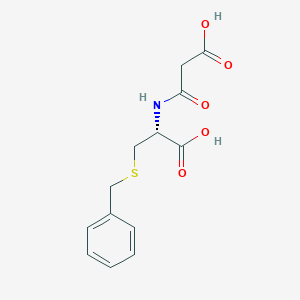

S-Benzyl-N-malonylcysteine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

134283-03-7 |

|---|---|

Molecular Formula |

C13H15NO5S |

Molecular Weight |

297.33 g/mol |

IUPAC Name |

(2R)-3-benzylsulfanyl-2-[(2-carboxyacetyl)amino]propanoic acid |

InChI |

InChI=1S/C13H15NO5S/c15-11(6-12(16)17)14-10(13(18)19)8-20-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)(H,16,17)(H,18,19)/t10-/m0/s1 |

InChI Key |

ULAXDBZXDGZCSO-JTQLQIEISA-N |

SMILES |

C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)CC(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)CC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)CC(=O)O |

Other CAS No. |

134283-03-7 |

Synonyms |

S-benzyl-N-malonyl-(L)-cysteine S-benzyl-N-malonylcysteine S-BMC |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of S Benzyl N Malonylcysteine

Precursor Formation: Glutathione (B108866) S-Conjugation Pathways

The initial and crucial phase in the metabolic journey leading to S-Benzyl-N-malonylcysteine involves the attachment of the xenobiotic to the tripeptide glutathione (GSH). This process, known as glutathione S-conjugation, is a primary detoxification mechanism for a wide array of potentially harmful electrophilic compounds. nih.govnih.gov

Role of Glutathione S-Transferases in Initial Xenobiotic Conjugation

Glutathione S-transferases (GSTs) are a diverse family of enzymes that play a central role in the detoxification of xenobiotics. consensus.appwikipedia.org These enzymes catalyze the nucleophilic attack of the sulfur atom of glutathione on electrophilic centers of xenobiotic substrates. wikipedia.org This conjugation reaction renders the xenobiotic more water-soluble, which facilitates its subsequent metabolism and excretion. nih.govwikipedia.org GSTs can be found in cytosolic, mitochondrial, and microsomal fractions of the cell and can constitute a significant portion of the cytosolic protein in some tissues. wikipedia.org The activity of GSTs is vital for protecting cellular components like proteins and nucleic acids from damage by reactive electrophiles. wikipedia.org In plants, GSTs are not only involved in detoxifying herbicides and other pollutants but also play a role in protecting against biotic and abiotic stresses. illinois.edu

Sequential Processing of Glutathione Conjugates to Cysteine Conjugates

Following the initial conjugation with glutathione, the resulting glutathione S-conjugate undergoes a series of enzymatic modifications to form a cysteine conjugate. This part of the pathway is often referred to as the mercapturic acid pathway. nih.govnih.gov

The process begins with the action of γ-glutamyltransferase (GGT), an ectoenzyme that removes the γ-glutamyl residue from the glutathione conjugate, producing a cysteinylglycine (B43971) S-conjugate. nih.govnih.gov Subsequently, dipeptidases, such as aminopeptidase (B13392206) N or cysteinylglycine dipeptidase, cleave the glycine (B1666218) residue to yield the cysteine S-conjugate. nih.govnih.govfrontiersin.org In plants, this processing can occur in the vacuole where peptidases break down the glutathione conjugate. unl.edu The resulting cysteine S-conjugate can then be further metabolized. nih.govfrontiersin.org

N-Malonylation: The Definitive Step in this compound Formation

The final and defining step in the biosynthesis of this compound is the N-malonylation of the precursor S-benzyl-L-cysteine. This reaction is a key metabolic process, particularly in plants, for the detoxification and sequestration of xenobiotics. mdpi.com

Enzymatic Catalysis by Malonyl-CoA-Dependent N-Malonyltransferases

The transfer of a malonyl group to the amino group of the cysteine conjugate is catalyzed by a class of enzymes known as N-malonyltransferases. mdpi.comscirp.org These enzymes utilize malonyl-coenzyme A (malonyl-CoA) as the donor of the malonyl group. scirp.org In plants, N-malonyltransferases are part of a larger family of acyltransferases that play diverse roles in secondary metabolism. nih.gov For example, specific N-malonyltransferases are involved in the metabolism of herbicides like 3,4-dichloroaniline (B118046) and other xenobiotic compounds. ontosight.airothamsted.ac.ukrothamsted.ac.uk The activity of these enzymes is crucial for converting xenobiotic conjugates into forms that can be stored in the vacuole or other cellular compartments. mdpi.comnih.gov

Biochemical Mechanisms and Substrate Recognition of N-Malonyltransferases

N-malonyltransferases exhibit specificity for both the acyl donor, malonyl-CoA, and the acceptor substrate, which in this case is a cysteine S-conjugate. ontosight.ai These enzymes belong to the transferase class (EC 2.3) and facilitate the transfer of an acyl group. ontosight.ai Studies on various plant malonyltransferases have revealed their ability to act on a range of substrates, including glucosides of phenolic compounds and amino acids. scirp.orgnih.gov For instance, some N-malonyltransferases can malonylate D-amino acids and 1-aminocyclopropane-1-carboxylic acid (ACC). scirp.org The kinetic properties of these enzymes, such as their Michaelis-Menten constants (Km) for their substrates, have been characterized in some cases, providing insight into their efficiency and substrate preference. frontiersin.org

Comparative Metabolism of Cysteine Conjugates

The metabolic fate of cysteine S-conjugates can vary between organisms and is dependent on the specific enzymes present. In mammals, the primary pathway for the elimination of cysteine conjugates is through N-acetylation to form mercapturic acids, which are then excreted in the urine. nih.govtandfonline.com This process is catalyzed by N-acetyltransferases. frontiersin.orgtandfonline.com

In contrast, plants often utilize N-malonylation as a key detoxification strategy for cysteine conjugates. acs.org The resulting N-malonylcysteine conjugates, such as this compound, are typically sequestered in the plant vacuole. unl.edurothamsted.ac.uk This represents a fundamental difference in the final step of xenobiotic metabolism between animals and plants. semanticscholar.org However, it is noteworthy that the N-malonyl bond in compounds like this compound can be labile, and when administered to rats, the major metabolite observed is hippuric acid, indicating hydrolysis of the malonyl group and further metabolism of the resulting S-benzyl-L-cysteine. nih.gov

Distinctions between N-Malonylation and N-Acetylation Pathways of Cysteine Conjugates

In the metabolism of xenobiotics, conjugation with the amino acid cysteine is a common event. Following the initial conjugation, the resulting cysteine conjugate can undergo further modifications, most notably N-acetylation or N-malonylation. These two pathways, while both serving to detoxify, exhibit fundamental differences in their prevalence across different organisms and their subsequent metabolic handling.

N-acetylation is the primary route for processing cysteine conjugates in mammals. The resulting N-acetyl-S-substituted cysteine derivatives, known as mercapturic acids, are readily excreted in the urine. This pathway is a well-established mechanism for the elimination of a wide array of xenobiotics. acs.org

In contrast, N-malonylation of S-substituted cysteine conjugates is the predominant pathway in higher plants. acs.org The addition of a malonyl group, derived from malonyl-CoA, to the amino group of the cysteine conjugate is catalyzed by an N-malonyltransferase. dur.ac.ukresearchgate.net This process is considered a terminal step in the detoxification pathway in plants, leading to the formation of stable, water-soluble metabolites that can be stored in the vacuole or incorporated into insoluble residues within the cell wall. unl.edu

The chemical distinction between the two acyl groups, acetyl and malonyl, is significant. The malonyl group, with its free carboxyl group, imparts a greater polarity to the conjugate compared to the acetyl group. nih.gov This difference in polarity likely influences the subsequent transport and compartmentalization of the metabolite within the cell.

| Feature | N-Malonylation | N-Acetylation |

| Predominant in | Plants. acs.org | Mammals. |

| Acyl Donor | Malonyl-CoA. dur.ac.ukresearchgate.net | Acetyl-CoA. |

| Enzyme | N-malonyltransferase. dur.ac.ukresearchgate.net | N-acetyltransferase. |

| Metabolic Fate | Sequestration in vacuole or cell wall incorporation. unl.edu | Excretion in urine (mercapturic acids). acs.org |

| Polarity of Conjugate | Higher. nih.gov | Lower. |

Interspecies Differences in Cysteine Conjugate Processing (e.g., Plant versus Mammalian Systems)

The processing of cysteine conjugates showcases significant divergence between plant and mammalian systems, highlighting the different strategies these organisms employ to manage xenobiotic stress.

In mammals, the metabolism of a xenobiotic plant metabolite like S-benzyl-N-malonyl-L-cysteine involves the hydrolytic removal of the N-malonyl group. nih.gov This initial step is followed by the action of C-S lyase, which cleaves the cysteine conjugate, ultimately leading to metabolites like hippuric acid that are excreted. nih.gov The lability of the N-malonyl bond in the mammalian system is a key feature. nih.gov

Conversely, in plants, the N-malonylcysteine conjugates are generally stable end-products. acs.org The formation of these conjugates is part of a "Phase III" metabolism, unique to plants, where the goal is not excretion but safe storage within the plant's own system. unl.edu This sequestration prevents the toxic xenobiotic from interfering with cellular processes. unl.edu The stability of these malonylated conjugates in plants ensures long-term detoxification. acs.org

| Organism | Primary Pathway for Cysteine Conjugates | Fate of this compound | Key Enzymes |

| Mammals | N-acetylation and excretion. acs.org | Hydrolysis of N-malonyl group, followed by C-S lyase action and excretion of metabolites like hippuric acid. nih.gov | Hydrolases, C-S lyase. nih.gov |

| Plants | N-malonylation and sequestration. acs.org | Stable end-product, stored in vacuole or bound to cell wall. unl.edu | N-malonyltransferase. dur.ac.ukresearchgate.net |

Xenobiotic Substrates Leading to this compound Formation

The formation of this compound is a direct consequence of exposure to specific xenobiotics that can be metabolized to form a benzyl-substituted cysteine conjugate. These substrates are often found in agricultural and industrial contexts.

Herbicide Metabolism and Associated Malonylated Conjugates

A significant source of this compound and related malonylated conjugates is the metabolism of certain herbicides in plants. Plants have evolved sophisticated detoxification systems to cope with these chemicals.

For instance, the metabolism of the thiocarbamate herbicide orbencarb (B166566) in soybean seedlings leads to the formation of S-(2-chlorobenzyl)-N-malonylcysteine. researchgate.net Similarly, the herbicide fenclorim is metabolized in plants through a pathway that includes the formation of a fenclorim-N-malonylcysteine conjugate. dur.ac.ukresearchgate.net The initial step in these detoxification pathways is often the conjugation of the herbicide or its metabolite with glutathione, which is then further processed to the cysteine conjugate and finally malonylated. acs.orgunl.edu This malonylation step is crucial for the detoxification and sequestration of the herbicide, rendering it harmless to the plant. unl.edu

| Herbicide Class | Example Herbicide | Key Malonylated Metabolite |

| Thiocarbamates | Orbencarb. researchgate.net | S-(2-chlorobenzyl)-N-malonylcysteine. researchgate.net |

| Pyrimidines | Fenclorim. dur.ac.ukresearchgate.net | Fenclorim-N-malonylcysteine. dur.ac.ukresearchgate.net |

| Chloroacetanilides | Propachlor (B1678252). acs.org | N-malonylcysteine conjugate. acs.org |

Formation from Other Environmental Contaminants and Xenobiotic Derivatives

Beyond herbicides, other environmental contaminants and xenobiotic derivatives can also lead to the formation of this compound and analogous compounds. The metabolic pathways involved are similar to those observed with herbicides, highlighting a conserved detoxification strategy in plants.

For example, this compound has been used as a model xenobiotic plant metabolite to study its metabolism in rats. nih.gov This indicates that compounds with a benzyl (B1604629) group that can be conjugated to cysteine are potential precursors. The fungicide pentachloronitrobenzene (B1680406) (PCNB) is metabolized in various plant species to form N-malonylcysteine conjugates. acs.org The initial S-substituted cysteine derivative, S-(pentachlorophenyl)cysteine, is a precursor to the final malonylated product. acs.org

These examples underscore the broad applicability of the N-malonylation pathway in plants for detoxifying a range of environmental pollutants that share common structural motifs capable of undergoing conjugation with cysteine.

Enzymology and Molecular Biology of S Benzyl N Malonylcysteine Formation and Catabolism

Characterization of N-Malonyltransferases Involved in Conjugate Formation

N-malonyltransferases are crucial enzymes that catalyze the transfer of a malonyl group from malonyl-coenzyme A to a recipient molecule, in this case, S-benzylcysteine, to form S-Benzyl-N-malonylcysteine. The characterization of these enzymes is fundamental to understanding the detoxification and metabolic pathways of xenobiotics.

| Step | Purification Method |

| 1 | Polyethylene glycol fractionation |

| 2 | Cibacron blue 3GA-agarose chromatography (salt gradient elution) |

| 3 | Sephadex G-100 gel filtration |

| 4 | MonoQ anion-exchange chromatography |

| 5 | Cibacron blue 3GA-agarose chromatography (substrate elution) |

Biochemical characterization of purified N-malonyltransferases reveals key enzymatic properties. For example, the N-malonyltransferase from mung bean exhibits optimal activity at a pH of 8.0. nih.gov Kinetic analyses have determined the apparent Michaelis-Menten constants (Km) for its substrates. The Km for 1-aminocyclopropane-1-carboxylate (ACC) was found to be 0.5 mM, and for malonyl-coenzyme A, it was 0.2 mM. nih.gov The enzyme's activation energy, calculated using the Arrhenius equation, was 70.29 kJ mol-1 degree-1. nih.gov Studies on the molecular mass of the native enzyme through gel filtration chromatography suggested a size of approximately 50 +/- 3 kD. nih.gov Further analysis by SDS-PAGE of the purified protein often shows a single major band, for instance at 55 kD, indicating that the enzyme likely functions as a monomer. nih.gov

| Property | Value |

| pH Optimum | 8.0 |

| Apparent Km (ACC) | 0.5 mM |

| Apparent Km (Malonyl-CoA) | 0.2 mM |

| Activation Energy | 70.29 kJ mol-1 degree-1 |

| Native Molecular Mass | 50 +/- 3 kD |

| Subunit Structure | Monomer |

The process of understanding N-malonyltransferase isoforms at a molecular level begins with molecular cloning, which involves inserting the gene of interest into a plasmid vector for subsequent expression in a host system. sigmaaldrich.com This allows for the production of recombinant proteins for detailed characterization. Various expression systems, including bacterial, yeast, insect, and mammalian cells, can be utilized. sigmaaldrich.com

Gene expression analysis, often performed using techniques like quantitative real-time PCR (qRT-PCR), can reveal the tissue-specific expression patterns of different malonyltransferase isoforms. mdpi.com For instance, studies on other gene families have shown differential expression levels in various plant tissues, such as roots, stems, leaves, and flowers. mdpi.com The existence of multiple mRNA isoforms, which can arise from the use of different promoters or alternative splicing, has been observed for other transferase genes, leading to tissue-specific functions. frontiersin.orgnih.gov

Interplay with Other Xenobiotic-Metabolizing Enzyme Systems

The metabolism of this compound is not an isolated process but is integrated with other major xenobiotic detoxification pathways.

Glutathione (B108866) S-Transferases (GSTs) represent a major family of detoxification enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic compounds. nih.gov This initial conjugation step is often a prerequisite for the formation of cysteine conjugates. The resulting glutathione conjugate is then sequentially hydrolyzed to the corresponding cysteinylglycine (B43971) and cysteine conjugates. This cysteine conjugate, S-benzylcysteine in this context, can then serve as a substrate for N-malonyltransferases.

Studies have shown a coordinate induction of glutathione biosynthesis and glutathione-metabolizing enzymes, including GSTs, in response to chemical stressors. rothamsted.ac.ukrothamsted.ac.uk This coordinated response suggests a functional link between the glutathione conjugation pathway and subsequent metabolic steps. For instance, herbicide safeners have been shown to up-regulate both GSTs and other genes involved in xenobiotic metabolism, highlighting a generalized response to chemical stress. rothamsted.ac.uk This coordinated regulation ensures an efficient pipeline for the detoxification of xenobiotics, from the initial glutathione conjugation to the final malonylated product.

Cysteine conjugate β-lyases are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that can also act on cysteine S-conjugates. nih.gov These enzymes catalyze a β-elimination reaction, cleaving the C-S bond to produce a thiol, pyruvate, and ammonia. uniprot.orgwikipedia.org This represents an alternative metabolic fate for S-benzylcysteine, competing with the N-malonylation pathway.

The action of C-S lyase on S-benzyl-L-cysteine has been demonstrated, leading to the formation of benzyl (B1604629) thiol. nih.gov This indicates that the upstream pathways leading from the initial xenobiotic exposure can diverge. The balance between N-malonylation and β-lyase-mediated cleavage is critical in determining the ultimate metabolic fate and potential toxicity of the parent compound. While N-malonylation is generally considered a detoxification step, the products of the β-lyase reaction can sometimes be reactive thiols, which may have their own toxicological implications. nih.gov Several enzymes with other primary functions, such as glutamine transaminase K, have been shown to exhibit cysteine S-conjugate β-lyase activity. nih.govgenome.jp

Regulation of Enzyme Expression and Activity

The enzymes responsible for the formation and breakdown of this compound are tightly regulated, particularly in response to the presence of foreign compounds. This regulation ensures that the detoxification machinery is activated when needed to protect the organism from potential harm.

Transcriptional and Post-Transcriptional Regulation in Response to Xenobiotic Exposure

Exposure to xenobiotics triggers a coordinated transcriptional response, leading to the increased expression of genes encoding detoxification enzymes. mdpi.com This includes the enzymes involved in the formation of this compound. In plants, the genes encoding N-malonyltransferases are known to be upregulated upon exposure to various xenobiotics, including herbicides and pesticides. researchgate.netresearchgate.netdntb.gov.ua

This transcriptional activation is a key mechanism for enhancing the capacity of the plant to detoxify harmful compounds. For instance, studies in Arabidopsis thaliana have shown that the enzymes responsible for the N-malonylation of a cysteine conjugate of the herbicide safener fenclorim are induced by the safener itself. researchgate.net This indicates a direct link between the presence of a xenobiotic and the transcriptional upregulation of the corresponding detoxification pathway.

While transcriptional control is a major regulatory point, post-transcriptional mechanisms also play a role. These can include regulation of mRNA stability, translation efficiency, and post-translational modifications of the enzymes, which can all modulate the level and activity of the detoxification machinery in response to xenobiotic stress.

Induction Mechanisms in Plant Xenobiotic Detoxification Systems

The induction of xenobiotic detoxification enzymes in plants is a sophisticated process that allows them to adapt to a changing chemical environment. mdpi.com The formation of N-malonylcysteine conjugates is an integral part of this adaptive response. acs.org

Upon exposure to a xenobiotic, plant cells recognize the foreign compound, which initiates a signaling cascade. This cascade ultimately leads to the activation of transcription factors that bind to specific regulatory elements in the promoter regions of detoxification genes, including N-malonyltransferases. frontiersin.org This results in the increased synthesis of these enzymes, enhancing the plant's ability to conjugate and sequester the xenobiotic.

A clear example of this induction is seen in the metabolism of the herbicide safener fenclorim in Arabidopsis thaliana. The treatment with fenclorim leads to the induction of the malonyl-CoA-dependent N-malonyltransferase that acylates the cysteine conjugate of fenclorim. researchgate.net This demonstrates a specific induction mechanism where the xenobiotic, or a metabolite thereof, triggers the expression of the very enzyme required for its detoxification.

The malonylation step itself is crucial for the final fate of the xenobiotic conjugate in the plant cell. The addition of the malonyl group can influence whether the conjugate is transported to and stored in the vacuole or potentially excreted from the cell. researchgate.net The level of expression of the responsible N-malonyltransferase, which is subject to induction by the xenobiotic, can therefore determine the primary detoxification strategy employed by the plant. researchgate.net

Table 2: Induction of Xenobiotic Metabolizing Enzymes in Plants

| Plant Species | Xenobiotic | Induced Enzyme(s) | Observed Effect | Reference |

|---|---|---|---|---|

| Arabidopsis thaliana | Herbicide safener fenclorim | Malonyl-CoA-dependent N-malonyltransferase, Cysteine conjugate β-lyase, S-methyltransferase | Increased formation of fenclorim-N-malonylcysteine and other metabolites. researchgate.net | researchgate.net |

| Tobacco (Nicotiana tabacum) | Naphthols, Flavonoids | Malonyltransferase (NtMaT1) | Accumulation of malonylated glucosides of the xenobiotics. nii.ac.jp | nii.ac.jp |

| Soybean (Glycine (B1666218) max) | Chlorinated phenols and anilines | O- and N-glucosyltransferases, O- and N-malonyltransferases | Conjugation of xenobiotics. |

Analytical Methodologies for S Benzyl N Malonylcysteine Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of S-Benzyl-N-malonylcysteine, enabling its isolation from complex mixtures for subsequent identification and quantification. The choice of technique is dictated by the analytical objective, sample matrix, and required sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile, polar compounds like this compound. Its versatility allows for the separation of the analyte from a variety of biological samples. A study on the metabolism of S-benzyl-N-malonyl-L-cysteine in rats utilized radio-HPLC to track and isolate the compound and its metabolites from urine, demonstrating the technique's applicability. nih.govnih.gov

Typically, reversed-phase HPLC is employed for such analyses. A C18 column is a common choice, offering effective separation of moderately polar compounds. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) to control pH and improve peak shape. nih.gov Gradient elution, where the mobile phase composition is varied during the run, is frequently used to achieve optimal separation of compounds with differing polarities. Detection is commonly performed using a UV detector, with the wavelength set to an absorbance maximum for the benzyl (B1604629) group, likely around 210-284 nm. nih.govnih.gov

For the analysis of related mercapturic acids, such as S-benzyl-N-acetylcysteine, HPLC methods have been developed with sensitivities reaching the nanogram per microliter level. nih.govsci-hub.se

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and aqueous buffer (e.g., 10 mM Ammonium Formate, pH 4-6) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at ~220 nm or ~254 nm |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally suited for volatile and thermally stable compounds. Due to its polar nature, containing two carboxylic acid groups and a secondary amine, this compound is non-volatile. Therefore, a crucial prerequisite for its analysis by GC is a chemical derivatization step. sigmaaldrich.com This process converts the polar functional groups into less polar, more volatile derivatives.

The most common derivatization strategy for amino acids and related compounds is silylation. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens on the carboxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. sci-hub.se This significantly increases the volatility of the analyte, making it amenable to GC analysis. Often, a two-step derivatization is employed, starting with methoximation to protect carbonyl groups, followed by silylation. researchgate.net

Once derivatized, the compound can be separated on a capillary GC column, typically with a non-polar or mid-polarity stationary phase, and detected by a flame ionization detector (FID) or, more powerfully, a mass spectrometer.

| Step | Parameter | Description |

|---|---|---|

| Derivatization | Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like pyridine. |

| Conditions | Heating at 60-100 °C for a specified time (e.g., 30-60 minutes). | |

| GC Analysis | Column | Capillary column (e.g., 30 m x 0.25 mm) with a 5% phenyl-methylpolysiloxane stationary phase. |

| Carrier Gas | Helium at a constant flow rate. | |

| Temperature Program | Initial oven temperature around 80-100 °C, followed by a ramp to 250-300 °C. |

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative screening and fractionation of this compound. nih.govnih.gov It is particularly useful for monitoring reaction progress or for preliminary separation of metabolites from biological extracts. In a study of S-benzyl-N-malonyl-L-cysteine metabolism, radio-TLC was effectively used to separate radiolabeled metabolites. nih.govnih.gov

For the separation of amino acids and their derivatives on silica (B1680970) gel plates, a common stationary phase, a variety of mobile phase systems can be employed. reachdevices.com Given the polarity of this compound, a relatively polar solvent system is required. A common mobile phase for amino acids is a mixture of n-butanol, acetic acid, and water, which allows for the separation of compounds based on their polarity and partitioning behavior. reachdevices.com Visualization of the separated spots can be achieved by UV light (due to the benzyl group) or by spraying with a staining reagent such as ninhydrin, which reacts with the amine group to produce a colored spot. reachdevices.com

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | n-Butanol : Acetic Acid : Water (e.g., 4:1:1 v/v/v) |

| Visualization | UV light (254 nm) and/or Ninhydrin spray followed by heating. |

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing molecular weight information and structural details that are crucial for its unambiguous identification and accurate quantification, especially at low concentrations in complex matrices.

The coupling of liquid chromatography with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and selective method for analyzing this compound in complex biological samples such as plasma and urine. nih.govresearchgate.net This technique combines the separation power of HPLC with the detection specificity of mass spectrometry.

In a typical LC-MS/MS workflow, the analyte is first separated by HPLC as described in section 4.1.1. The eluent is then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged molecules of the analyte. For quantification, the mass spectrometer is often operated in the multiple reaction monitoring (MRM) mode. This involves selecting the protonated or deprotonated molecular ion (the precursor ion) of this compound, subjecting it to fragmentation, and then monitoring a specific, characteristic fragment ion (the product ion). This high specificity allows for accurate quantification even in the presence of co-eluting matrix components. nih.govnih.gov Validated LC-MS/MS methods for related mercapturic acids have achieved low limits of detection, in the nanomolar range. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the structural elucidation and quantification of volatile compounds. Following the necessary derivatization of this compound as outlined in section 4.1.2, the resulting TMS-derivative can be analyzed by GC-MS. nih.govnih.gov

Upon entering the mass spectrometer, the derivatized molecule is ionized, typically by electron ionization (EI), which causes it to fragment in a predictable and reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical "fingerprint." The fragmentation pattern provides valuable structural information. For the TMS-derivative of this compound, characteristic fragments would be expected from the cleavage of the benzyl group (m/z 91), as well as fragments corresponding to the silylated cysteine and malonyl moieties. nih.gov Analysis of these fragments allows for the confirmation of the compound's structure. For quantification, selected ion monitoring (SIM) can be used, where the instrument is set to detect only a few characteristic ions, significantly enhancing sensitivity and selectivity. nih.gov Studies on the related compound S-benzyl-N-acetyl-L-cysteine have successfully used GC-MS for its quantitative determination in urine. nih.govnih.gov

Application of Advanced Mass Spectrometry Techniques (e.g., FAB-MS, High-Resolution MS)

Advanced mass spectrometry (MS) techniques are indispensable for the sensitive detection and structural elucidation of this compound. Fast Atom Bombardment-Mass Spectrometry (FAB-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly well-suited for analyzing polar and thermally labile compounds like this compound.

Fast Atom Bombardment-Mass Spectrometry (FAB-MS) is a soft ionization technique that is highly effective for the analysis of non-volatile and thermally unstable polar compounds. In FAB-MS, the sample is dissolved in a liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. This process generates protonated molecules, [M+H]⁺, or deprotonated molecules, [M-H]⁻, with minimal fragmentation, allowing for the determination of the molecular weight of the analyte. For this compound, FAB-MS would be expected to produce a prominent ion corresponding to its molecular weight, providing crucial initial identification.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments using HRMS provide detailed structural information. For this compound, characteristic fragment ions would be expected from the cleavage of the amide bond, the thioether bond, and the loss of the malonyl group.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion Type | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 313.0798 | Protonated molecule |

| [M-H]⁻ | 311.0642 | Deprotonated molecule |

| Fragment 1 | 226.0532 | Loss of malonyl group (C₃H₂O₃) |

| Fragment 2 | 121.0500 | Benzylthio fragment (C₇H₇S) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group and the malonyl group, and the methine and methylene protons of the cysteine backbone. Spin-spin coupling between adjacent protons would result in specific splitting patterns that help to confirm the connectivity of the molecule.

¹³C NMR Spectroscopy provides information on the number of different types of carbon atoms and their chemical environment. The spectrum of this compound would show distinct resonances for the carbonyl carbons of the malonyl and cysteine moieties, the aromatic carbons of the benzyl group, and the aliphatic carbons of the cysteine and benzyl methylene groups. The chemical shifts of these carbons are indicative of their functional group and local electronic environment. spectrabase.com

The combination of ¹H and ¹³C NMR data, often supplemented with two-dimensional NMR techniques like COSY and HSQC, allows for the complete and definitive assignment of the structure of this compound. rsc.orgresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzyl Aromatic CH | 7.2-7.4 | 127-129 |

| Benzyl CH₂ | ~3.8 | ~36 |

| Cysteine α-CH | ~4.5 | ~53 |

| Cysteine β-CH₂ | ~2.9 | ~34 |

| Malonyl CH₂ | ~3.4 | ~43 |

| Cysteine COOH | 10-12 | ~172 |

| Malonyl COOH | 10-12 | ~168 |

Sample Preparation and Extraction Protocols from Diverse Biological Matrices

The successful analysis of this compound from complex biological samples, such as plant tissues and cell cultures, is highly dependent on the efficiency of the sample preparation and extraction protocol. The goal is to isolate the analyte from interfering substances and concentrate it to a level suitable for detection.

Extraction and Enrichment Strategies from Plant Tissues and Cell Cultures

Given that this compound is a metabolite, its extraction from plant tissues or cell cultures requires methods that can efficiently lyse the cells and release the compound into a solvent.

A general procedure for extraction from plant tissues would involve the following steps:

Homogenization: The plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder. This is then homogenized in an extraction buffer, typically a phosphate or Tris buffer at a specific pH to maintain the stability of the analyte.

Protein Precipitation: To remove proteins that can interfere with the analysis, a precipitating agent such as trichloroacetic acid, perchloric acid, or a polar organic solvent like acetonitrile or methanol is added. researchgate.net The sample is then centrifuged to pellet the precipitated proteins.

Supernatant Collection: The resulting supernatant, which contains this compound and other small molecules, is carefully collected for further purification.

For cell cultures, the cells are first harvested by centrifugation. The cell pellet is then lysed, often using sonication or by adding a lysis buffer containing detergents. The subsequent steps of protein precipitation and supernatant collection are similar to those for plant tissues. Enzymatic hydrolysis may also be employed to release conjugated forms of the analyte. researchgate.net General methods for the extraction of cysteine and its derivatives from plant sources also include acid hydrolysis and supercritical fluid extraction. greenskybio.com

Solid Phase Extraction (SPE) and Other Clean-up Methodologies

Solid Phase Extraction (SPE) is a widely used technique for the selective removal of interferences and for the concentration of the analyte of interest from a liquid sample. sigmaaldrich.com For an acidic compound like this compound, a mixed-mode SPE cartridge containing both a hydrophobic stationary phase (e.g., C8 or C18) and an anion-exchange sorbent is often effective. nih.govyoutube.com

A typical SPE protocol for the clean-up of this compound from a biological extract would involve:

Column Conditioning: The SPE cartridge is first conditioned with an organic solvent like methanol, followed by water, and finally an equilibration buffer (e.g., ammonium acetate) to prepare the stationary phase for sample loading. nih.gov

Sample Loading: The pH of the sample extract is adjusted to ensure that this compound is in the appropriate ionic form to bind to the sorbent. The sample is then passed through the conditioned cartridge.

Washing: The cartridge is washed with a series of solvents to remove any weakly bound interfering compounds. This may include a wash with a buffer solution followed by a weak organic solvent.

Elution: The purified this compound is then eluted from the cartridge using a solvent that disrupts the interaction with the stationary phase. For a mixed-mode sorbent, this could be a mixture of an organic solvent and an acid or a high ionic strength buffer. nih.gov The eluate is then typically evaporated to dryness and reconstituted in a solvent compatible with the subsequent analytical technique. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cysteine |

| S-benzyl-L-cysteine |

| N-acetyl-S-benzyl-L-cysteine |

| Benzylone |

| Boc-S-Benzyl-L-cysteine |

Biological Roles and Functional Implications of S Benzyl N Malonylcysteine

Role in Plant Xenobiotic Detoxification and Tolerance

Plants, being sessile organisms, have evolved sophisticated mechanisms to detoxify a wide array of potentially harmful foreign compounds (xenobiotics), including herbicides, pesticides, and environmental pollutants. The detoxification process is generally accepted to occur in three phases. Phase I involves the chemical modification of the xenobiotic, typically by oxidation, to introduce a functional group. Phase II involves the conjugation of the modified compound with an endogenous molecule, such as glutathione (B108866) or glucose, to increase its water solubility and reduce its toxicity. mdpi.com Phase III concludes with the transport and sequestration of the conjugated xenobiotic into cellular compartments where it can be safely stored. mdpi.com S-Benzyl-N-malonylcysteine is a terminal product of this pathway, specifically arising from the detoxification of benzyl-containing xenobiotics.

Once a xenobiotic is conjugated with glutathione, the glutathione S-conjugate is typically processed further. The glutamate (B1630785) and glycine (B1666218) residues are sequentially cleaved, leaving a cysteine conjugate. dur.ac.uk This cysteine conjugate, such as S-benzylcysteine, is then acylated by a malonyl-CoA-dependent N-malonyltransferase to form the final, more stable this compound metabolite. mdpi.comdur.ac.uk This malonylation step is crucial as it prepares the conjugate for long-term storage.

The primary destination for these detoxified conjugates is the cell vacuole. ncl.ac.uk Specific transporters, often belonging to the ATP-binding cassette (ABC) transporter family, recognize and actively pump the N-malonylcysteine conjugates across the vacuolar membrane (tonoplast). researchgate.net By sequestering the compound within the vacuole, the plant effectively removes it from the cytosol and other metabolically active regions, preventing any potential interference with essential cellular processes. mdpi.comncl.ac.uk In some cases, xenobiotic metabolites can also become bound to the cell wall matrix, representing another form of irreversible sequestration. researchgate.net This compartmentalization is a fundamental strategy for cellular detoxification and tolerance to xenobiotic stress. nih.gov

Herbicide safeners are agrochemicals used to protect crops from injury by certain herbicides without compromising the herbicide's effectiveness against target weeds. mdpi.com A primary mechanism of safener action is the enhancement of the crop's natural detoxification capabilities. jircas.go.jp Safeners induce the expression and activity of key detoxification enzymes, most notably Glutathione S-transferases (GSTs). dur.ac.ukncl.ac.uk

This induction leads to an accelerated rate of herbicide conjugation with glutathione. jircas.go.jp The resulting conjugate is then rapidly processed through the pathway to its terminal, non-toxic N-malonylcysteine form, such as this compound in the case of a benzyl-containing herbicide. dur.ac.uk By speeding up this detoxification and subsequent sequestration, the safener ensures that the herbicide concentration in the crop plant never reaches a phytotoxic level. mdpi.com The formation of this compound is therefore a direct indicator of a successful safening action. This enhanced metabolic capacity can also contribute to a broader tolerance against various environmental chemical stresses, as the induced enzymes are often capable of detoxifying multiple types of xenobiotics. frontiersin.orgmdpi.com

The formation of an N-malonylcysteine conjugate like this compound is generally considered the final step in an irreversible detoxification pathway. acs.org The malonylation "caps" the molecule, rendering it stable and resistant to further enzymatic degradation, thereby preparing it for permanent storage in the vacuole. mdpi.comacs.org

However, the metabolic fate of the precursor, the S-substituted cysteine conjugate, can be more complex. Research on the safener fenclorim in Arabidopsis thaliana revealed that its cysteine conjugate stands at a metabolic crossroads. researchgate.net It can either be N-malonylated, leading to irreversible detoxification and storage, or it can be catabolized by a C-S lyase into a different, potentially bioactive, compound. researchgate.net Furthermore, studies on the metabolism of S-benzyl-N-malonyl-L-cysteine in rats, while not a plant system, demonstrated the lability of the N-malonyl bond, which could be hydrolyzed to release the cysteine conjugate. nih.gov This suggests that while malonylation is a primary route for permanent detoxification, the potential for metabolic diversion or reactivation of the preceding cysteine conjugate exists, creating a complex balance between irreversible removal and competing catabolic pathways.

As a Metabolite in Environmental Biotransformation Studies

The presence and analysis of this compound and related conjugates in plants are critical for understanding how agricultural chemicals behave and persist in the environment.

S-substituted-N-malonylcysteine conjugates have been identified as major metabolites for a variety of xenobiotics across numerous plant species, highlighting this as a conserved and significant detoxification strategy. The study of these metabolites confirms the metabolic pathways involved in herbicide selectivity and tolerance.

Below is a table summarizing key research findings on the occurrence of these conjugates in different organisms.

| Xenobiotic Precursor | Metabolite Formed | Organism(s) | Significance | Reference(s) |

| Orbencarb (B166566) | S-(2-chlorobenzyl)-N-malonylcysteine | Soybean (Glycine max) | Identified as a major metabolite, confirming the detoxification pathway for this thiocarbamate herbicide. | jst.go.jp |

| Pentachloronitrobenzene (B1680406) (PCNB) | S-pentachlorophenyl-N-malonylcysteine | Soybean, Cotton, Corn, Barley | A common and stable terminal metabolite, demonstrating a widespread detoxification route for this fungicide in major crops. | acs.org |

| Fenclorim | S-(fenclorim)-N-malonylcysteine | Arabidopsis thaliana | Part of a complex metabolic network where it represents the final detoxification product of the herbicide safener itself. | researchgate.net |

| Propachlor (B1678252), Metolachlor, Butachlor | N-malonylcysteine conjugates | Various plant species | Formation of these conjugates is a key step in the detoxification of chloroacetanilide herbicides. | dur.ac.uk |

The consistent appearance of this compound and its analogues across different plants and in response to various chemicals underscores its fundamental role in plant biochemistry and environmental science. nih.govjst.go.jp It serves as a biomarker for xenobiotic exposure and a testament to the metabolic machinery plants employ to survive in chemically complex environments.

Role as a Metabolic Marker in Organismal Response to Exposure

The detection and quantification of specific metabolites can serve as reliable biological indicators, or biomarkers, for assessing an organism's exposure to foreign compounds, known as xenobiotics. nih.gov this compound is one such metabolite, and its presence within a biological system provides significant insight into the organism's metabolic response to xenobiotic challenge.

Detection in Biological Systems as an Indicator of Xenobiotic Processing

The presence of this compound or its downstream metabolites in biological matrices such as urine or tissues is a definitive indicator that an organism has been exposed to and is actively processing a xenobiotic substance containing a benzyl (B1604629) group. Xenobiotic metabolism is a multi-phase process that aims to detoxify and increase the water solubility of foreign compounds to facilitate their excretion. openaccessjournals.comwikipedia.org The formation of this compound is a key step in this detoxification cascade, particularly in plants, where N-malonylation is a common fate for cysteine conjugates of xenobiotics. mdpi.com

In plants, the pathway is analogous to the mercapturic acid pathway in animals, which also serves to eliminate toxins. nih.gov Studies involving various plant species have demonstrated the formation of this compound following exposure to compounds like the herbicide orbencarb, which contains a chlorobenzyl group. jst.go.jp

Research using a model xenobiotic plant metabolite, S-benzyl-N-malonyl-L-cysteine itself, has further clarified its fate in mammalian systems. A study in rats showed that after administration, the compound was significantly biotransformed. nih.gov The primary route of excretion for its metabolites was through the urine, indicating that the compound is processed by the body's detoxification machinery and cleared. nih.gov The identification of hippuric acid as a major urinary metabolite in this study underscores the metabolic breakdown of the parent compound. nih.gov

| Study Model | Administered Compound | Key Finding | Significance | Reference |

|---|---|---|---|---|

| Rat | S-benzyl-N-malonyl-L-cysteine | The major route of excretion was urine (79% in 3 days), with hippuric acid identified as the main metabolite. | Demonstrates the in vivo metabolic processing and subsequent excretion of the xenobiotic conjugate in a mammalian system. | nih.gov |

| Soybean, Wheat, Corn Seedlings | Orbencarb (herbicide) | Metabolites identified included S-(2-chlorobenzyl)-N-malonyl-L-cysteine. | Shows the formation of N-malonylcysteine conjugates as a key detoxification pathway for xenobiotics in plants. | jst.go.jp |

Correlation with Upregulated Metabolic Pathways and Enzyme Activities

The formation of this compound is not merely a passive chemical conversion; it is the result of a series of enzymatic reactions that are often upregulated in response to xenobiotic stress. This correlation provides a functional link between the detection of the metabolite and the activation of specific detoxification pathways.

The metabolic journey typically begins with a Phase II conjugation reaction where the xenobiotic is linked to the endogenous antioxidant glutathione. wikipedia.org This crucial step is catalyzed by Glutathione S-transferases (GSTs). Research has consistently shown that exposure to a wide array of xenobiotics, including herbicide safeners like fenclorim and cloquintocet-mexyl, leads to a significant upregulation in the expression and activity of GSTs. nih.govdur.ac.uk

Following its formation, the glutathione conjugate is catabolized to its corresponding cysteine conjugate (e.g., S-benzyl-L-cysteine). In plants, this cysteine conjugate becomes a substrate for N-malonylation. A malonyl-CoA-dependent N-malonyltransferase catalyzes the transfer of a malonyl group from malonyl-CoA to the cysteine conjugate, yielding the final this compound product. nih.govresearchgate.net Crucially, studies on the herbicide safener fenclorim demonstrated that the enzymes responsible for the formation of these cysteine derivatives and their subsequent malonylation are themselves induced by the presence of the xenobiotic. nih.govresearchgate.net This coordinated induction ensures an efficient detoxification response to the chemical exposure.

| Enzyme Family | Function in Pathway | Inducing Agent (Example Xenobiotic) | Reference |

|---|---|---|---|

| Glutathione S-transferases (GSTs) | Catalyzes the initial conjugation of the xenobiotic with glutathione. | Fenclorim, Cloquintocet-mexyl | nih.govdur.ac.uk |

| Peptidases | Process the glutathione conjugate to a cysteine conjugate. | Fenclorim | nih.gov |

| N-malonyltransferase | Transfers a malonyl group from malonyl-CoA to the S-substituted cysteine conjugate. | Fenclorim, Dichloroaniline | nih.govrothamsted.ac.uk |

Advanced Research Directions and Future Perspectives

Synthetic Approaches to S-Benzyl-N-malonylcysteine and its Analogs for Research

The availability of pure analytical standards and a diverse library of analogs is fundamental for research into the metabolism and biological activity of this compound. Progress in synthetic organic chemistry provides the tools to construct these essential molecules with high precision.

The synthesis of this compound as an analytical standard is crucial for its accurate identification and quantification in complex biological matrices. While a standardized, commercially available protocol is not widely documented, its preparation can be inferred from established biochemical reactions. A likely synthetic route involves a two-step process starting from L-cysteine. First, S-benzylation of L-cysteine is achieved by reacting it with benzyl (B1604629) bromide to form S-benzyl-L-cysteine. The subsequent and key step is the N-malonylation of the S-benzyl-L-cysteine intermediate. This can be accomplished through a reaction with a suitable malonylating agent, such as malonyl-CoA, in a reaction that may be catalyzed by an N-malonyltransferase enzyme, an approach seen in the biosynthesis of similar compounds in plants. researchgate.net In a laboratory setting, chemical synthesis would involve reacting S-benzyl-L-cysteine with a protected malonic acid derivative, followed by deprotection to yield the final product. The purification of the final compound, likely using techniques like high-performance liquid chromatography (HPLC), is critical to ensure the high purity required for a reference standard. nih.gov

The development of asymmetric synthesis methods is critical for producing enantiomerically pure analogs of this compound, which are vital for studying the stereoselectivity of metabolic enzymes and biological receptors. Several powerful strategies have emerged for the synthesis of chiral amino acids.

One prominent approach involves the use of chiral nickel(II) complexes of Schiff bases derived from glycine (B1666218) or alanine. nih.govhamarichemicals.com These complexes serve as chiral templates, allowing for the highly stereoselective alkylation or thiomethylation to produce a variety of α-amino acids and their derivatives, including precursors to cysteine analogs. hamarichemicals.com Another powerful technique is the catalytic asymmetric Tsuji-Trost reaction, which can be used for the α-benzylation of N-unprotected amino acid esters using a palladium catalyst and a chiral ligand to achieve high yields and enantioselectivities. nih.gov

Furthermore, stereodivergent synthetic routes have been developed for β-substituted cysteine and serine derivatives. acs.org These methods often employ Sharpless asymmetric dihydroxylation to create key chiral intermediates, which can then be converted into all four possible stereoisomers of the target amino acid. acs.org Other notable methods include the use of bis-lactim ethers as chiral auxiliaries for the synthesis of α-amino acid benzyl esters and copper-catalyzed C(sp³)–H benzylation to create unnatural aromatic amino acids. uni-konstanz.deresearchgate.netacs.org

Table 1: Overview of Asymmetric Synthesis Strategies for Amino Acid Derivatives

| Method | Key Features | Target Molecules | Reference(s) |

| Chiral Ni(II) Complexes | Uses chiral Schiff base ligands to direct stereoselective alkylation. | Tailor-made α-amino acids, (R)- and (S)-α-(methyl)cysteine derivatives. | nih.govhamarichemicals.com |

| Catalytic Asymmetric Benzylation | Palladium-catalyzed α-benzylation of N-unprotected amino acid esters. | Optically active unnatural α-benzyl amino acids. | nih.gov |

| Sharpless Asymmetric Dihydroxylation | Stereodivergent route starting from α,β-unsaturated esters to create chiral diols. | Enantiomerically pure anti- and syn-β-substituted cysteine and serine derivatives. | acs.org |

| Bis-lactim Ether Method | Alkylation of a chiral bislactim ether anion derived from a diketopiperazine. | D-phenylalanine benzyl ester and other α-amino acid benzyl esters. | uni-konstanz.deresearchgate.net |

| Copper-Catalyzed C-H Benzylation | Visible light-promoted enantioselective C(sp³)–H benzylation of glycine derivatives. | Chiral unnatural aromatic amino acids (phenylalanine, tyrosine, tryptophan analogs). | acs.org |

In Vitro and In Vivo Model Systems for Studying Metabolism

To understand the metabolic fate of this compound, researchers employ a range of model systems, from whole organisms to isolated enzymes. These models allow for the detailed investigation of uptake, transformation, and the enzymes responsible for its metabolism.

Plant systems are particularly relevant for studying this compound, as N-malonylation is a key detoxification pathway for xenobiotics in plants, analogous to mercapturic acid formation in mammals. acs.org Plant cell suspension cultures offer a simplified, controlled environment to investigate intrinsic metabolic capabilities without the complexities of a whole plant. acs.orgresearchgate.net These cultures have been successfully used to study the metabolism of various xenobiotics, including pesticides and pollutants, often revealing rapid metabolic rates. acs.orghelmholtz-munich.de For instance, studies with the herbicide safener fenclorim in Arabidopsis thaliana suspension cultures showed that it was conjugated with glutathione (B108866) and subsequently processed into S-(fenclorim)-N-malonylcysteine. researchgate.net

Seedling models, such as those of wheat (Triticum aestivum) or rice (Oryza sativa), provide a more integrated system that includes tissue differentiation and transport processes. bcpc.orgdur.ac.uk They are invaluable for studying how a compound is absorbed, translocated, and metabolized within different plant organs, providing insights that bridge the gap between cell cultures and field conditions. dur.ac.uk

To pinpoint the specific enzymes that catalyze the formation and subsequent breakdown of this compound, researchers are turning to recombinant enzyme systems. This approach involves expressing a single, purified enzyme to study its substrate specificity and reaction kinetics in detail. The formation of the precursor, S-benzyl-cysteine, typically arises from the conjugation of a xenobiotic to glutathione, a reaction catalyzed by Glutathione S-transferases (GSTs). wikipedia.orgwikipedia.org The vast diversity of GSTs can be explored using recombinant versions to determine which isoforms are most active towards the parent xenobiotic. oxfordbiomed.comijbs.com

The key step, N-malonylation, is catalyzed by malonyl-CoA-dependent N-malonyltransferases. researchgate.net Recombinant expression of candidate malonyltransferase genes allows for definitive confirmation of their role in conjugating S-benzyl-cysteine. Furthermore, the enzymes involved in the initial xenobiotic activation (Phase I), such as cytochrome P450s, can be studied using recombinant systems. For example, human P450 enzymes have been expressed in tobacco cell cultures to create a powerful tool for profiling oxidative metabolism. portlandpress.com Such systems could be adapted to investigate the entire metabolic pathway leading to and from this compound.

Systems Biology and Omics Approaches to Xenobiotic Metabolism

The metabolism of xenobiotics is not an isolated event but a complex process involving intricate networks of genes, proteins, and metabolites. Systems biology, powered by "omics" technologies, provides a holistic framework to understand these interactions on a global scale. igi-global.comresearchgate.netigi-global.com

This integrative approach moves beyond studying single genes or enzymes to mapping the entire "xenome"—the complete set of biosystems responsible for detecting, transporting, and detoxifying foreign compounds. researchgate.net By combining transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles), researchers can build comprehensive models of how an organism responds to xenobiotic exposure. irma-international.orgnih.gov

For example, exposing a model system like Drosophila or a plant cell culture to a compound that is metabolized to this compound and then analyzing the global changes can reveal the full cascade of events. physiology.org Transcriptomics can identify the upregulation of specific GSTs, malonyltransferases, and transporters. igi-global.comirma-international.org Simultaneously, metabolomics can profile the induced changes in endogenous pathways and identify all related xenobiotic metabolites, confirming the metabolic flux through the detoxification pathway. nih.gov This approach not only helps to elucidate the specific pathway for this compound but also places it within the broader context of the cell's integrated defense and metabolic network, offering new opportunities for predicting the fate of novel xenobiotics. igi-global.comresearchgate.net

Integration of Metabolomics, Proteomics, and Transcriptomics to Map Conjugate Pathways

A comprehensive understanding of the formation and fate of this compound and similar conjugates requires a systems-level approach. The integration of metabolomics, proteomics, and transcriptomics, often referred to as multi-omics, provides a powerful toolkit to map these complex biological pathways. researchgate.netnih.govigi-global.com

Metabolomics allows for the profiling of metabolic changes induced by xenobiotics, aiding in the identification of key biomarkers and metabolites, including the primary S-cysteine conjugate and its subsequent malonylated form, this compound. researchgate.netigi-global.com Untargeted analysis is becoming increasingly valuable for discovering previously unknown metabolites in these pathways. tandfonline.com

Transcriptomics reveals the dynamic landscape of gene expression in response to xenobiotic exposure. igi-global.compeerj.com Studies have shown that exposure to xenobiotics leads to large-scale, coordinated changes in the expression of hundreds of genes, creating complex response networks. oup.com This includes the up-regulation of genes encoding the enzymes crucial for conjugation, such as glutathione S-transferases (GSTs) and malonyltransferases. researchgate.net

Proteomics provides insights into the protein-level changes, identifying the specific enzymes and transporters involved in the metabolic cascade and their post-translational modifications. igi-global.commdpi.com This is critical for confirming that the changes in gene expression observed in transcriptomics translate into functional proteins.

By integrating these 'omics' datasets, researchers can construct detailed models of the molecular interactions and regulatory circuits that define xenobiotic metabolism. researchgate.net This systems biology approach moves beyond studying individual components to understanding the pathway as a whole, from the initial perception of the xenobiotic to the final sequestration of its detoxified conjugate. nih.govigi-global.com

Table 1: Application of 'Omics' Technologies in Xenobiotic Conjugate Pathway Analysis

| 'Omics' Technology | Key Role in Pathway Mapping | Examples of Insights Gained |

| Metabolomics | Identifies and quantifies xenobiotic metabolites and endogenous molecules. | Detection of S-Benzyl-cysteine and its malonylated conjugate, this compound; identification of precursor molecules. researchgate.nettandfonline.com |

| Transcriptomics | Measures changes in gene expression in response to xenobiotic stress. | Identification of up-regulated genes for glutathione S-transferases and malonyltransferases upon exposure. oup.comresearchgate.net |

| Proteomics | Analyzes the protein complement of a cell to identify enzymes and transporters. | Confirmation of the presence and activity of enzymes responsible for the conjugation and transport of xenobiotic metabolites. igi-global.commdpi.com |

| Multi-Omics Integration | Combines data from all levels to create a comprehensive pathway model. | Elucidation of the complete detoxification pathway, including regulatory networks and points of metabolic control. researchgate.netnih.gov |

Elucidation of Regulatory Networks Controlling Xenobiotic Conjugation

The conjugation of xenobiotics is a tightly regulated process, and understanding the controlling networks is a key area of future research. These networks involve a cascade of events, from the initial sensing of the foreign compound to the transcriptional activation of detoxification genes. oup.comresearchgate.net

Plants and other organisms possess sophisticated sensing mechanisms that can detect a wide array of chemical structures. oup.com This perception triggers signaling pathways that often involve transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. oup.com In the context of xenobiotic stress, these transcription factors can activate the genes encoding the enzymes necessary for conjugation, such as GSTs and malonyltransferases. researchgate.net

Research has identified various transcription factors associated with sensitivity and tolerance to xenobiotics. oup.com The expression of these regulatory genes can show early or late response patterns, suggesting a complex, time-dependent regulation of the detoxification process. oup.com Furthermore, there is an intricate interplay between xenobiotic response pathways and other cellular processes, such as hormone signaling and the circadian clock. oup.comnih.gov For instance, some xenobiotics are known to alter the expression of clock genes, which in turn can affect metabolism and epigenetic regulation. nih.gov A deeper understanding of these regulatory circuits is essential for predicting how an organism will respond to a particular chemical and for developing strategies to enhance detoxification capabilities.

Biotechnological Applications and Environmental Remediation Contexts

The knowledge gained from studying the metabolism of compounds like this compound has significant potential for practical applications, particularly in the fields of biotechnology and environmental remediation.

Strategies for Enhancing Plant Detoxification Capabilities via Conjugate Metabolism

Genetic engineering offers a promising avenue for enhancing the natural ability of plants to detoxify environmental pollutants. nih.govnih.gov By manipulating the genes involved in conjugate metabolism, it is possible to create transgenic plants with superior detoxification capacities.

One key strategy involves the overexpression of genes encoding the enzymes responsible for xenobiotic conjugation. For example, increasing the expression of specific glutathione S-transferases (GSTs) can enhance the initial conjugation of a xenobiotic with glutathione, the first step in the pathway leading to this compound. researchgate.net Similarly, overexpressing the appropriate malonyltransferase gene can increase the rate of the subsequent malonylation step, which is often crucial for the long-term storage and detoxification of the conjugate. researchgate.net The forced expression of a malonyltransferase gene (At5g39050) in Arabidopsis has been shown to increase the accumulation of malonylated glucosides, indicating the potential of this approach. researchgate.net

Table 2: Genetic Engineering Strategies for Enhanced Plant Detoxification

| Genetic Target | Strategy | Desired Outcome | Reference |

| Glutathione S-Transferase (GST) | Overexpression of specific GST genes. | Increased rate of initial xenobiotic conjugation with glutathione. | researchgate.net |

| Malonyltransferase | Overexpression of specific malonyltransferase genes. | Enhanced malonylation of xenobiotic conjugates for detoxification and storage. | researchgate.net |

| Precursor Synthesis Enzymes (e.g., γ-ECS) | Introduction and overexpression of genes like gshl. | Increased production of precursors like glutathione, boosting conjugation capacity. | researchgate.net |

| Transporter Proteins | Overexpression of vacuolar transporters (e.g., ABC transporters). | Improved sequestration of malonylated conjugates into the vacuole, away from metabolically active parts of the cell. | youtube.com |

Phytoremediation Potential in Relation to Malonylated Conjugates

Phytoremediation is an environmentally friendly and cost-effective technology that uses plants to remove, contain, or render harmless environmental pollutants from soil and water. researchgate.netnih.gov The formation of malonylated conjugates like this compound is a key mechanism in the phytoremediation of organic pollutants.

The process, often termed phytodegradation, involves the uptake of the pollutant by the plant's root system, followed by its metabolic transformation into less toxic, more water-soluble, and more easily sequestered forms. researchgate.netirispublishers.com Malonylation plays a critical role in this process by "locking" the detoxified conjugate into the plant's metabolic system, often leading to its compartmentalization in the vacuole or incorporation into the cell wall. tandfonline.comresearchgate.net This sequestration prevents the toxic compound from interfering with the plant's cellular machinery and effectively removes it from the environment. mdpi.comnih.gov

The effectiveness of a plant for phytoremediation depends on several factors, including its ability to take up the contaminant, its metabolic capacity to transform it into malonylated conjugates, and its tolerance to the pollutant. scirp.org Research has shown that different plant species have varying abilities to absorb and metabolize xenobiotics. nih.gov For example, in one study, mustard plants demonstrated a higher potential for absorbing ethidium (B1194527) bromide from the soil compared to other tested plants. nih.gov By selecting or engineering plants with high biomass and a robust capacity for forming malonylated conjugates, it is possible to develop highly effective phytoremediation systems for a range of organic pollutants. nih.govyoutube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.